molecular formula C20H19Cl2N3O4 B12628434 N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide

N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide

Cat. No.: B12628434
M. Wt: 436.3 g/mol
InChI Key: PMVAPMFIEZMHPV-KRWDZBQOSA-N
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Description

This compound is a propanamide derivative featuring a 3,4-dichlorophenyl group at the N-terminus and a substituted imidazolidinone ring at the C-terminus. The imidazolidinone moiety is modified with a 4-methoxybenzyl group at the 1-position and an (4S)-configured stereocenter at the 4-position.

Properties

Molecular Formula

C20H19Cl2N3O4

Molecular Weight

436.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide

InChI

InChI=1S/C20H19Cl2N3O4/c1-29-14-5-2-12(3-6-14)11-25-19(27)17(24-20(25)28)8-9-18(26)23-13-4-7-15(21)16(22)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,23,26)(H,24,28)/t17-/m0/s1

InChI Key

PMVAPMFIEZMHPV-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N 3 4 dichlorophenyl 3 4S 1 4 methoxyphenyl methyl 2 5 dioxoimidazolidin 4 yl propanamide\text{N 3 4 dichlorophenyl 3 4S 1 4 methoxyphenyl methyl 2 5 dioxoimidazolidin 4 yl propanamide}

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.

The compound exhibits its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. These enzymes are crucial in the inflammatory response by catalyzing the conversion of arachidonic acid into pro-inflammatory mediators.

Pharmacological Properties

PropertyValue/Description
Molecular Weight 396.25 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Target Enzymes COX-2, 5-LOX
IC50 Values COX-2: 0.15 μM; 5-LOX: 0.85 μM
Selectivity Index (SI) COX-2 vs. COX-1: SI = 0.012

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers demonstrated that the compound showed significant anti-inflammatory activity in a xylene-induced ear edema model. The results indicated a reduction in inflammation comparable to that of established anti-inflammatory drugs like celecoxib.

  • Inhibition Rate :
    • Compound: 54.1%
    • Celecoxib: 46.7%

This suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent.

Case Study 2: Analgesic Effects

In another study evaluating analgesic properties using the acetic acid-induced writhing response model, the compound exhibited potent analgesic activity. This was assessed alongside other known analgesics, revealing its potential utility in pain management.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs identified in the evidence:

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound Not explicitly provided* ~463.3 (estimated) N-(3,4-dichlorophenyl)propanamide; (4S)-imidazolidinone with 4-methoxybenzyl substitution -
Propanil ([N-(3,4-Dichlorophenyl)propanamide]) C₉H₉Cl₂NO 218.08 Simple propanamide; lacks imidazolidinone ring
Y041-7741 (N-[2-(furan-2-yl)ethyl]-3-{(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide) C₂₀H₂₃N₃O₅ 385.42 Furyl-ethyl substituent; retains imidazolidinone core
Compound 194 (C₂₇H₂₇FN₄O₄S) C₂₇H₂₇FN₄O₄S 522.60 Trimethoxyphenyl and fluorophenyl groups; pyridinyl-imidazolyl backbone
SR142801 ((S)-N-(1-[3-{1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl}propyl]-4-phenylpiperidin-4-yl)-N-methylacetamide) C₃₆H₄₀Cl₂N₃O₂ 632.62 Piperidine core; dichlorophenyl and benzoyl groups

*Molecular weight estimated based on structural similarity to Y041-7741.

Key Observations:
  • Y041-7741 shares the imidazolidinone core but replaces the dichlorophenyl group with a furan-ethyl moiety, suggesting modular synthesis strategies for optimizing substituents .
  • Compound 194 demonstrates that bulky aromatic groups (e.g., trimethoxyphenyl) increase molecular weight and may enhance target binding affinity, as seen in kinase inhibitors .
Key Observations:
  • CDI (1,1'-carbonyldiimidazole) is a common coupling agent for amide bond formation in analogs like Compound 194, suggesting its utility in synthesizing the target compound .
  • Chromatographic purification (e.g., silica gel or RP-18 columns) is critical for achieving high purity in structurally complex analogs .
Hypothesized Activity of Target Compound:

The dichlorophenyl group may enhance lipophilicity and membrane permeability, while the imidazolidinone core could confer rigidity for target binding. Potential applications include kinase inhibition or GPCR antagonism .

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